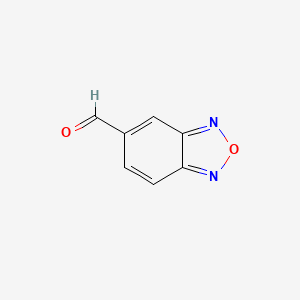

2,1,3-Benzoxadiazole-5-carbaldehyde

CAS No.: 32863-33-5

Cat. No.: VC2001158

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32863-33-5 |

|---|---|

| Molecular Formula | C7H4N2O2 |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 2,1,3-benzoxadiazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H |

| Standard InChI Key | STVDCFOBQWMSHN-UHFFFAOYSA-N |

| SMILES | C1=CC2=NON=C2C=C1C=O |

| Canonical SMILES | C1=CC2=NON=C2C=C1C=O |

Introduction

Fundamental Properties and Structural Characteristics

2,1,3-Benzoxadiazole-5-carbaldehyde, also known as 5-formyl-2,1,3-benzoxadiazole or 5-formylbenzofurazan, is a heterocyclic compound characterized by a bicyclic structure that incorporates both nitrogen and oxygen atoms, with a formyl group (-CHO) attached to the benzoxadiazole ring at the 5-position. The compound is identified by CAS number 32863-33-5 and has a molecular formula of C₇H₄N₂O₂ with a molecular weight of 148.12 g/mol . Its structure consists of a benzene ring fused with a 1,2,5-oxadiazole moiety, creating the benzoxadiazole backbone that serves as the foundation for its chemical reactivity and applications. The presence of the formyl group at the 5-position provides an active site for various chemical transformations, making this compound a valuable intermediate in organic synthesis. The compound's unique electronic properties stem from its heterocyclic nature and the electron-withdrawing characteristics of both the oxadiazole ring and the formyl group .

Physical and Chemical Properties

The physical and chemical properties of 2,1,3-Benzoxadiazole-5-carbaldehyde play a crucial role in determining its behavior in chemical reactions and its potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2,1,3-Benzoxadiazole-5-carbaldehyde

The chemical reactivity of 2,1,3-Benzoxadiazole-5-carbaldehyde is primarily governed by the presence of the formyl group, which can participate in various condensation reactions, reduction to alcohols, oxidation to carboxylic acids, and formation of Schiff bases. The heterocyclic benzoxadiazole system contributes to the compound's ability to form covalent bonds with target molecules, leading to alterations in their structure and function. This reactivity profile makes 2,1,3-Benzoxadiazole-5-carbaldehyde a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science .

Synthesis and Preparation Methods

The synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde typically involves carefully controlled reaction conditions to optimize yield and purity. Various synthetic routes have been developed for this compound, each with its own advantages and limitations in terms of scalability, cost-effectiveness, and environmental impact.

Classical Synthetic Approaches

The choice of synthetic method depends on various factors, including the scale of production, available resources, and specific requirements for yield and purity. For laboratory-scale synthesis, methods using milder conditions might be preferred despite potential limitations in yield or purity. For industrial-scale production, factors such as cost-effectiveness, scalability, and environmental impact become increasingly important considerations .

Applications in Materials Science and Technology

Beyond its applications in medicinal chemistry, 2,1,3-Benzoxadiazole-5-carbaldehyde has found significant use in materials science and technology, particularly in the development of new functional materials with unique optical and electronic properties.

Dye-Sensitized Solar Cells

Current Research Trends and Future Perspectives

Research on 2,1,3-Benzoxadiazole-5-carbaldehyde and related compounds continues to evolve, with emerging applications in various fields and ongoing efforts to develop more efficient synthetic methodologies and explore new properties and applications.

Recent Advances and Emerging Applications

Recent research has explored new applications of 2,1,3-Benzoxadiazole-5-carbaldehyde and its derivatives in areas such as fluorescent probes, chemical sensors, and advanced materials . For instance, studies have reported the development of quadrupolar centrosymmetric 1,4-dihydropyrrolo[3,2-b]pyrroles linked to strongly electron-accepting heterocycles such as benzoxadiazole, benzothiadiazole, and benzoselenadiazole . These hybrid dyes exhibited impressive photophysical properties, including absorption maxima in the range of 470-620 nm and emission in the range of 500-720 nm with fluorescence quantum yields reaching 0.88 . The discovery that the presence of two 7-nitro-benzoxadiazolyl substituents at positions 2 and 5 of the DHPP core evokes strong fluorescence in non-polar solvents shifted to 639 nm represents a significant advancement in the field of chromophore design . These findings highlight the potential of 2,1,3-Benzoxadiazole-5-carbaldehyde and related compounds in the development of advanced materials with tailored optical properties for various technological applications.

Future Research Directions

Future research on 2,1,3-Benzoxadiazole-5-carbaldehyde is likely to focus on several key areas. One promising direction is the development of more sustainable and environmentally friendly synthetic methodologies, potentially leveraging advances in green chemistry principles and flow chemistry techniques . Another area of interest is the further exploration of the compound's biological activities, with a focus on understanding the mechanisms of action and developing more potent and selective derivatives for therapeutic applications . In materials science, ongoing research is expected to explore the use of 2,1,3-Benzoxadiazole-5-carbaldehyde and its derivatives in emerging technologies such as organic electronics, photovoltaics, and chemical sensors . The integration of computational methods and experimental approaches is likely to play a crucial role in guiding the rational design of new benzoxadiazole-based compounds with tailored properties for specific applications . These research directions hold promise for unlocking the full potential of 2,1,3-Benzoxadiazole-5-carbaldehyde as a versatile building block in chemistry, biology, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume